

Solubility Data & Physicochemical Profile of Cefprozil (Z)-: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	Cefprozil, (Z)-
CAS No.:	114876-72-1
Cat. No.:	B188436

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Executive Summary

Cefprozil is a second-generation cephalosporin antibiotic that exists as a mixture of two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[1] The pharmaceutical substance is predominantly the (Z)-isomer (approx. 90%), which exhibits superior antibacterial activity.[1][2]

This guide provides a definitive technical analysis of the solubility landscape of Cefprozil (Z)-.[1] Unlike simple salts, Cefprozil is an amphoteric zwitterion; its solubility is critically dependent on pH, solvent polarity, and crystalline form (monohydrate). Understanding these parameters is essential for optimizing purification (crystallization), formulation (suspensions/tablets), and bioavailability.[1]

Key Solubility Characteristics:

- Aqueous: pH-dependent "U-shaped" profile with a minimum at the isoelectric point (pI).[1]
- Organic: Generally poor solubility in non-polar solvents; "Sparingly Soluble" in methanol; "Practically Insoluble" in acetone and ethyl acetate.[1][3]

- Thermodynamics: Dissolution is endothermic; solubility increases with temperature.[1]

Physicochemical Fundamentals

To predict and manipulate Cefprozil's solubility, one must first understand its molecular dissociation behavior.[1]

Molecular Structure & Ionization

Cefprozil contains two ionizable groups that dictate its charge state:

- Carboxylic Acid (C-2 position): Acidic, pKa

2.9[1]

- Amino Group (C-7 side chain): Basic, pKa

7.2[1]

This creates a zwitterionic species in the neutral pH range.[1]

Parameter	Value	Implication for Solubility
Molecular Formula		Monohydrate form is most stable in aqueous media.[1]
Molecular Weight	407.45 g/mol (Monohydrate)	Moderate molecular size limits passive diffusion.[1]
pKa (Acidic)	2.92 (Predicted)	De-protonates at pH > 3, increasing solubility.[1]
pKa (Basic)	7.2 (Predicted)	Protonates at pH < 7, increasing solubility.[1]
Isoelectric Point (pI)	~4.5 - 5.5	Minimum Solubility occurs here (Net Charge = 0).[1]
LogP	0.01 (at pH 6)	Highly hydrophilic; prefers aqueous over lipid phases.[1]

Isomerism (Z vs E)

- Cefprozil (Z)-: The cis isomer.[1][4][5][6][7] More polar, higher biological activity.
- Cefprozil (E)-: The trans isomer.[1][7] Less active, often treated as a process impurity (limit < 11%).[1]
- Separation: Due to slight differences in polarity and 3D shape, these isomers can be resolved using Reverse-Phase HPLC (C18 column), indicating differential interaction with hydrophobic stationary phases.[1]

Solubility Data Landscape

The following data aggregates experimental values and pharmacopeial definitions.

Solubility in Pure Solvents (at 25°C)

Solvent	Solubility Category (USP)	Estimated Range (mg/mL)	Specific Data Points
Water	Slightly Soluble	1 – 10	~6.1 mg/mL (at physiological pH)
Methanol	Sparingly Soluble	10 – 33	~15 mg/mL
Ethanol	Slightly Soluble	1 – 10	< 5 mg/mL
Isopropanol	Very Slightly Soluble	0.1 – 1	< 1 mg/mL
Acetone	Practically Insoluble	< 0.1	Trace
Ethyl Acetate	Practically Insoluble	< 0.1	Trace
DMSO	Soluble	10 – 30	10 mg/mL (warming may be required)
DMF	Very Slightly Soluble	0.1 – 1	0.3 mg/mL

“

Process Insight: The stark difference between Methanol (Sparingly Soluble) and Acetone (Practically Insoluble) suggests that Acetone is an excellent anti-solvent for crystallization processes.[1] Dissolving Cefprozil in warm Methanol and adding Acetone will force precipitation.

Aqueous Solubility vs. pH (The "U" Profile)

Cefprozil follows a classic zwitterionic solubility curve.[1]

- pH < 2.0: High solubility (Cationic form: Cefprozil^+).
- pH 4.0 – 6.0: Minimum solubility (Zwitterionic form: Cefprozil^{\pm}). This is the region where precipitation is most likely to occur.
- pH > 8.0: High solubility (Anionic form: Cefprozil^-).

Experimental Protocol: Equilibrium Solubility Determination

Objective: To accurately determine the thermodynamic equilibrium solubility of Cefprozil (Z)- in a binary solvent system using the Shake-Flask method coupled with HPLC.

Causality: We use the Shake-Flask method (standard for equilibrium) rather than dynamic laser monitoring because Cefprozil's slow equilibration time (due to monohydrate conversion) requires 24-48 hours, which dynamic methods often underestimate.[1]

Reagents & Equipment

- API: Cefprozil Reference Standard (USP), >90% Z-isomer.[1]

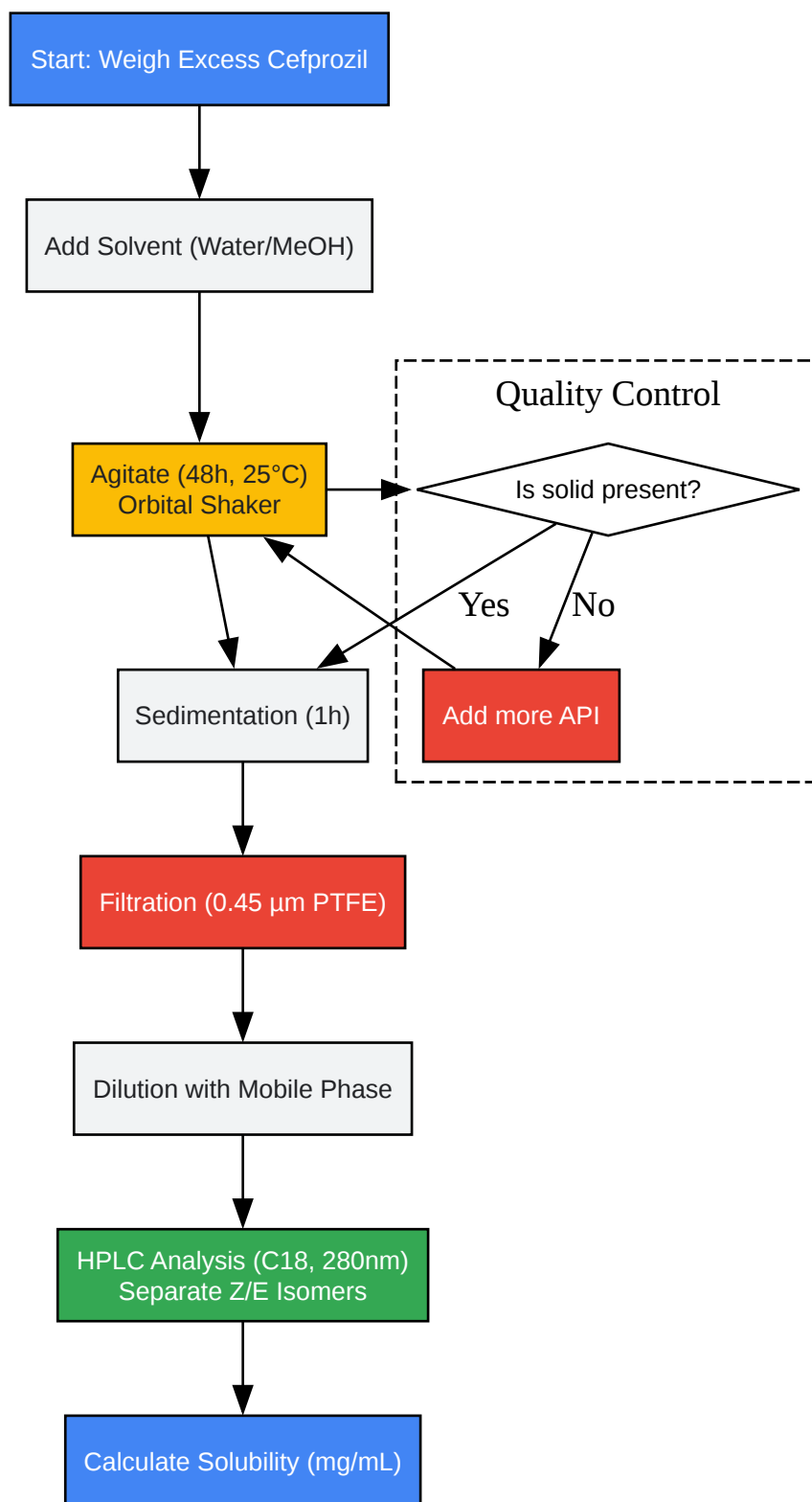
- Solvents: HPLC Grade Water, Methanol, Acetonitrile.[1]
- Buffer: Ammonium Phosphate (pH 4.[1]4) for HPLC mobile phase.
- Equipment: Orbital Shaker incubator, 0.45 μm PTFE Syringe Filters, HPLC (UV detector @ 280 nm).

Step-by-Step Workflow

- Preparation of Supersaturation:
 - Add excess Cefprozil powder (approx. 50 mg) to 2 mL of the target solvent in a glass vial.
 - Why: Excess solid ensures the chemical potential of the solid phase equals that of the liquid phase (equilibrium).
- Equilibration (Agitation):
 - Place vials in an orbital shaker at controlled temperature (e.g., $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$).
 - Agitate at 100 RPM for 48 hours.
 - Check: Ensure solid is still present.[1] If all dissolved, add more solid.[1]
- Phase Separation:
 - Stop agitation and allow settling for 1 hour.
 - Withdraw supernatant using a syringe.
 - Filter through a 0.45 μm PTFE filter (pre-saturated with solvent to prevent adsorption).
- Quantification (HPLC):
 - Dilute filtrate with Mobile Phase.[1]
 - Inject into HPLC.[1]
 - Column: C18 (4.6 x 250 mm, 5 μm).[1]

- Mobile Phase: Ammonium Phosphate Buffer (pH 4.4) : Acetonitrile (90:10).[1]
- Flow Rate: 1.0 mL/min.[1][8]
- Detection: 280 nm.[1][8][9]
- Calculation:
 - Calculate concentration using a standard curve.[1]
 - Report separate values for Z and E isomers if resolved.

Workflow Visualization



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Figure 1: Standardized workflow for determining equilibrium solubility of Cefprozil.

Thermodynamic Analysis

The dissolution of Cefprozil Monohydrate is endothermic ().^[1] This means solubility increases as temperature rises.

Modified Apelblat Model

For process modeling, the solubility () in mole fraction can be correlated with temperature () using the Modified Apelblat equation:

- A, B, C: Empirical constants determined by regression of experimental data.
- Interpretation:
 - If you plot vs (Van't Hoff plot), the slope is negative, confirming the endothermic nature.
 - This temperature sensitivity is exploited in cooling crystallization to recover the Z-isomer from reaction mixtures.^[1]

Isomer Thermodynamics

The Z-isomer is generally less soluble than the E-isomer in aqueous systems (which aids in its purification), but the E-isomer is thermodynamically more stable in certain conditions. However, rapid crystallization kinetics favor the Z-isomer monohydrate lattice.

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